Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a piperazine ring and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the piperazine ring and the amide linkage. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Methyl 3-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
Uniqueness
Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C24H29N3O4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C24H29N3O4/c1-17(2)15-22(28)25-20-16-19(24(30)31-3)9-10-21(20)26-11-13-27(14-12-26)23(29)18-7-5-4-6-8-18/h4-10,16-17H,11-15H2,1-3H3,(H,25,28) |
InChI Key |
GFPMFUFYVLHEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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